molecular formula C20H26O2 B14751298 Norethindrone-2,2,4,6,6,10-d6

Norethindrone-2,2,4,6,6,10-d6

Cat. No.: B14751298
M. Wt: 304.5 g/mol
InChI Key: VIKNJXKGJWUCNN-YIRVMHHNSA-N
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Description

Contextualization of Deuterium (B1214612) Labeling in Contemporary Pharmaceutical Research

Deuterium labeling is a powerful technique in modern pharmaceutical research with wide-ranging applications. acs.org Initially utilized for mechanistic and tracer studies, its role has expanded significantly. acs.org One key application is in the study of drug metabolism, distribution, absorption, and excretion (ADME). hwb.gov.inacs.org By replacing hydrogen with deuterium at specific sites on a drug molecule, researchers can investigate metabolic pathways and identify vulnerable spots for enzymatic breakdown. nih.gov This knowledge is crucial for optimizing drug candidates to enhance their metabolic stability, potentially leading to improved pharmacokinetic profiles. acs.orgnih.gov

The "deuterium switch" approach, where hydrogen atoms are replaced with deuterium in existing drugs, can sometimes result in molecules with better safety and efficacy profiles compared to their non-deuterated counterparts. nih.gov This is due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond can slow down metabolic reactions, leading to lower or less frequent dosing. acs.orgnih.gov Furthermore, deuterium-labeled compounds are vital for determining protein structures and understanding protein-ligand interactions through techniques like nuclear magnetic resonance (NMR) spectroscopy. clearsynth.com

Strategic Importance of Stable Isotopes in Quantitative Bioanalysis and Mechanistic Investigations

The use of stable isotopes is of paramount strategic importance in both quantitative bioanalysis and the elucidation of complex biological mechanisms.

In quantitative bioanalysis , particularly in combination with liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. researchgate.netnih.gov This technique, known as stable isotope dilution (SID), provides the highest possible analytical specificity for quantitative measurements. nih.govtandfonline.com An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. researchgate.net Because stable isotope-labeled standards have nearly identical physicochemical properties to the analyte of interest, they can accurately correct for variations during sample preparation, extraction, and analysis. researchgate.netnih.gov This ensures highly accurate and precise quantification of drugs or biomarkers in complex biological matrices like blood or plasma. nih.govveeprho.com

In mechanistic investigations , stable isotopes serve as powerful probes to trace the fate of molecules in biological systems and to understand enzymatic reaction mechanisms. scholaris.canih.gov By introducing isotopically labeled compounds, researchers can follow their transformation and incorporation into various metabolites, thereby mapping out metabolic pathways. nih.gov This approach is invaluable for studying the mechanism of action of drugs and understanding how they interact with biological systems on a molecular level. nih.gov Isotope labeling can also help elucidate the mechanisms of toxicity by tracking the formation of reactive metabolites. nih.gov Furthermore, compound-specific isotope analysis (CSIA) can provide deep insights into enzyme kinetics and the specific steps involved in biochemical reactions. scholaris.ca

Specificity of Norethindrone-2,2,4,6,6,10-d6 as a Research Tool

This compound is a deuterated analog of Norethindrone (B1679910), a synthetic progestin. veeprho.comcaymanchem.com Its primary and most critical application in scientific research is as an internal standard for the quantification of norethindrone in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS. veeprho.comcaymanchem.com

The six deuterium atoms on the molecule give it a molecular weight that is six units higher than the unlabeled norethindrone, allowing it to be distinguished by a mass spectrometer. scbt.comlgcstandards.com However, its chemical and physical properties are virtually identical to the parent drug. researchgate.net This ensures that during sample analysis, this compound behaves in the same way as any norethindrone present in the sample, compensating for potential sample loss or analytical variability. nih.gov This precise co-analysis enables the accurate quantification of norethindrone levels in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com The use of this stable isotope-labeled standard is essential for generating reliable and high-quality data in clinical and non-clinical research settings. nih.gov

Interactive Table: Properties of this compound

PropertyValue
Chemical Formula C₂₀H₂₀D₆O₂ scbt.com
Molecular Weight 304.46 g/mol scbt.com
Parent Drug Norethindrone veeprho.com
Synonyms 4-Estren-17α-ethynyl-17β-ol-3-one-d6, 17α-Ethynyl-19-nortestosterone-d6, 19-Norethisterone-d6 veeprho.comscbt.com
Primary Application Internal standard for quantitative analysis veeprho.comcaymanchem.com
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.netcaymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26O2

Molecular Weight

304.5 g/mol

IUPAC Name

(17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15?,16?,17?,18?,19?,20-/m0/s1/i4D2,5D2,12D,15D

InChI Key

VIKNJXKGJWUCNN-YIRVMHHNSA-N

Isomeric SMILES

[2H]C1=C2C(CC3C4CC[C@](C4(CCC3C2(CC(C1=O)([2H])[2H])[2H])C)(C#C)O)([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Synthetic Pathways and Comprehensive Isotopic Characterization of Norethindrone 2,2,4,6,6,10 D6

Methodologies for Site-Specific Deuterium (B1214612) Incorporation in Steroidal Structures

The synthesis of Norethindrone-2,2,4,6,6,10-d6 involves sophisticated chemical strategies designed to replace hydrogen with deuterium atoms at specific, non-labile positions within the complex steroidal framework. General approaches to site-specific deuteration in steroids often rely on a combination of exchange reactions and reductions using deuterated reagents.

One common method for introducing deuterium at positions adjacent to a carbonyl group, such as C2, C4, and C6 in the norethindrone (B1679910) scaffold, is through base-catalyzed hydrogen-deuterium exchange. This process typically involves treating the steroid with deuterium oxide (D₂O) in the presence of a base. The base facilitates the formation of enolates, which are then quenched by D₂O, resulting in the incorporation of deuterium. The selection of the base and reaction conditions is critical to control the extent and location of the exchange.

The introduction of deuterium at the C10 position requires a different approach, as it is not activated by an adjacent carbonyl group. This can often be accomplished during the construction of the steroid's A-ring or through specific catalytic processes. The synthesis of deuterated analogs of norethisterone metabolites has been achieved through isotopic exchange with a D₂O-MeOD mixture under alkaline conditions, followed by reduction with sodium borodeuteride (NaBD₄). Such multi-step syntheses are essential to achieve the precise labeling pattern of this compound.

Advanced Spectroscopic Techniques for Isotopic Purity and Positional Isomer Determination

To confirm the successful synthesis and verify the isotopic integrity of this compound, a suite of advanced spectroscopic techniques is employed. These methods are crucial for localizing the deuterium atoms, quantifying the level of isotopic enrichment, and ensuring the absence of positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the exact location of deuterium atoms within the molecule. Since deuterium (²H) is NMR-active but resonates at a very different frequency from protium (B1232500) (¹H), its incorporation leads to distinct changes in the ¹H NMR spectrum.

The primary evidence for successful deuteration in a ¹H NMR spectrum is the disappearance or significant reduction in the intensity of signals corresponding to the protons at the labeled positions (2, 4, 6, and 10). For instance, the complex multiplets associated with the protons at C2 and C6, and the singlets or doublets for the protons at C4 and C10 in unlabeled norethindrone would be absent in the spectrum of the d6-analog. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm the assignments of the remaining proton and carbon signals, ensuring the structural integrity of the molecule.

Table 1: Comparison of Expected ¹H NMR Signals for Norethindrone and this compound

PositionNorethindrone (Expected ¹H Signal)This compound (Expected Observation)
2MultipletSignal absent
4Singlet/DoubletSignal absent
6MultipletSignal absent
10Singlet/DoubletSignal absent
Other ProtonsPresentPresent with potential minor shifts

This table is illustrative. Actual chemical shifts depend on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Abundance Profiling

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the molecular weight and assessing the isotopic purity of this compound. It can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for clear differentiation from its unlabeled counterpart and partially deuterated species.

The nominal mass of norethindrone is 298.4 g/mol , while the fully deuterated Norethindrone-d6 has a mass of approximately 304.5 g/mol . HRMS analysis provides an accurate mass measurement that can confirm the incorporation of six deuterium atoms. Furthermore, by examining the full mass spectrum, it is possible to determine the isotopic distribution and quantify the abundance of the desired d6 species relative to any d0, d1, d2, d3, d4, or d5 isotopologues. This isotopic abundance profile is a critical measure of the

Methodological Advancements in Bioanalytical Quantification Utilizing Norethindrone 2,2,4,6,6,10 D6

Principles of Isotope Dilution Mass Spectrometry for Enhanced Analytical Precision

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample. This stable isotope-labeled compound, such as Norethindrone-2,2,4,6,6,10-d6, acts as an internal standard (IS). tandfonline.comresearchgate.net Because the stable isotope-labeled internal standard is chemically identical to the analyte, it exhibits the same behavior during sample preparation, chromatography, and ionization. researchgate.net This co-elution and identical chemical behavior allow for the correction of variations that can occur during the analytical process, leading to more reliable and accurate results. researchgate.nettandfonline.com

Biological matrices such as plasma and serum are complex mixtures containing numerous endogenous compounds like proteins, lipids, and salts. longdom.org During liquid chromatography-mass spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. tandfonline.comlongdom.org This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the analytical method. chromatographyonline.comcanada.ca

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mitigating these matrix effects. tandfonline.comtandfonline.com Since the deuterated standard co-elutes with the unlabeled norethindrone (B1679910) and has the same chemical properties, it experiences the same degree of ion suppression or enhancement. tandfonline.combris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized. tandfonline.com This normalization ensures that the quantitative results are not skewed by the complex and variable nature of the biological sample. chromatographyonline.com For instance, in an LC-MS/MS method for norethindrone, the internal standard-normalized matrix factor was found to be close to 1 (0.978 to 0.986), indicating effective compensation for matrix effects. qps.com

The primary benefit of using a stable isotope-labeled internal standard is the significant improvement in the accuracy and precision (reproducibility) of bioanalytical assays. scispace.comlcms.cz Variations can be introduced at multiple stages of a bioanalytical workflow, including sample extraction, potential degradation of the analyte, and fluctuations in instrument performance. researchgate.net Because the internal standard is added at the beginning of the sample preparation process, it accounts for any analyte loss during extraction steps. tandfonline.com

By tracking the response of this compound relative to the native norethindrone, the method can correct for these variations. This results in assays with high precision and accuracy, which is crucial for applications such as pharmacokinetic studies. veeprho.comnih.gov For example, a validated LC-MS/MS method for norethindrone using a stable isotope-labeled internal standard demonstrated excellent inter-day precision with a relative standard deviation (RSD) of less than 6.8% and accuracy with a relative error (RE) within 4.4%. nih.gov Another study reported inter-run accuracy between 99.2% and 108.4% with a coefficient of variation of less than 8.1%. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of robust and sensitive LC-MS/MS assays is essential for the accurate quantification of norethindrone in biological samples. The use of this compound is integral to this process, ensuring the reliability of the method. qps.comsilae.it Validation of these assays is performed according to stringent guidelines to ensure they meet the required standards for specificity, linearity, precision, accuracy, and stability. nih.govnih.gov

Effective chromatographic separation is a critical component of a successful LC-MS/MS method. The goal is to separate the analyte of interest from other matrix components to minimize ion suppression and to ensure a clean baseline. chromatographyonline.com For isotope dilution mass spectrometry, it is crucial that the analyte and its deuterated internal standard co-elute as closely as possible to experience the same matrix effects. bris.ac.uk While deuterium-labeled compounds are chemically identical to their native counterparts, minor differences in retention time can sometimes occur due to isotopic effects. researchgate.netscispace.com

Various reversed-phase columns, such as C18 and C8, are commonly used for the separation of norethindrone. nih.govepfl.chthermofisher.cnresearchgate.net The mobile phase typically consists of a mixture of an aqueous solvent (often containing additives like formic acid or ammonium formate to improve ionization) and an organic solvent like acetonitrile or methanol. nih.govnih.govsilae.itepfl.ch Gradient elution is often employed to achieve optimal separation and short run times. epfl.chnih.gov For example, a method for norethindrone and its internal standard used a Waters BEH C18 column with a mobile phase gradient of 0.05% formic acid in a water:acetonitrile mixture and 0.05% formic acid in a methanol:acetonitrile mixture. nih.gov The complete overlapping of the analyte and internal standard peaks is vital for the maximal correction of matrix effects. bris.ac.uk

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for quantification. silae.it The process involves the selection of a specific precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a characteristic product ion. The monitoring of this specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM).

For norethindrone and its deuterated analog, detection is typically performed in the positive ion mode. silae.it The instrument parameters, such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP), are optimized to achieve the most stable and intense signal for each transition. Due to the six deuterium (B1214612) atoms, the precursor ion of this compound will have a mass-to-charge ratio (m/z) that is 6 units higher than that of unlabeled norethindrone. The fragment ions will also show a corresponding mass shift. qps.com

The table below shows an example of optimized MS/MS parameters for the analysis of norethindrone and this compound. qps.com

CompoundDeclustering Potential (DP) (V)Collision Energy (CE) (eV)Collision Cell Exit Potential (CXP) (V)Precursor Ion (m/z)Product Ion (m/z)
Norethindrone504015314.2124.2
Norethindrone-d6504015320.2128.2

This data is based on a specific LC-MS/MS method and may vary between different instruments and analytical conditions. qps.com

A thorough evaluation of matrix effects is a mandatory part of the validation process for any bioanalytical LC-MS/MS method. tandfonline.comresearchgate.net The presence and extent of ion suppression or enhancement are typically assessed by comparing the analyte's response in a neat solution to its response in a sample matrix where the analyte has been spiked post-extraction. tandfonline.com

In the analysis of norethindrone, significant ion suppression has been observed in plasma samples. silae.itnih.gov One study reported average ion suppression of 41.2% for norethindrone in plasma. nih.gov However, the use of a deuterated internal standard effectively compensates for this effect. nih.gov The effectiveness of this compensation is often evaluated by calculating the internal standard-normalized matrix factor. A value close to 1 indicates that the internal standard is accurately tracking and correcting for the matrix-induced variations. tandfonline.com

The following table presents data from a study that evaluated the matrix effect in an LC-MS/MS assay for norethindrone using a deuterated internal standard. silae.it

AnalyteConcentration (ng/mL)Matrix Effect (%)
NorethindroneLow QC97.71
NorethindroneHigh QC97.71
Norethindrone-d6 (IS)-99.45

The percentage matrix effect was determined by comparing the response of the analyte in spiked processed blank plasma to the response in a neat solution at the same concentration. silae.it A significant matrix effect was noted in this particular study. silae.it

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Assays

The utilization of this compound as an internal standard is a cornerstone in the development and validation of sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) assays for quantifying norethindrone in various biological samples. brunel.ac.ukusgs.govusgs.gov The deuterium-labeled analog closely mimics the chemical and physical properties of the unlabeled norethindrone, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic analysis. This co-behavior is crucial for correcting any variability that may occur during sample processing and analysis.

A critical step in GC-MS analysis of steroids like norethindrone is chemical derivatization. najah.edujfda-online.com This process converts the analyte into a more volatile and thermally stable form, which improves its chromatographic separation and detection by the mass spectrometer. jfda-online.com Common derivatization reagents for this purpose include silylating agents, which react with the hydroxyl groups of norethindrone to form trimethylsilyl (TMS) ethers. This modification enhances the compound's volatility, making it suitable for GC analysis. jfda-online.com

Following extraction and derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized norethindrone and its deuterated internal standard based on their retention times. The mass spectrometer then detects and quantifies specific ions produced from each compound. By monitoring the ion transitions for both the analyte and the internal standard, the method can achieve high selectivity and sensitivity. oup.com The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and accurately determine the concentration of norethindrone in the sample.

Rigorous Validation of Bioanalytical Methods for Research Applications

Assessment of Method Specificity and Selectivity

Specificity and selectivity are fundamental parameters in the validation of any bioanalytical method. researchgate.net Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix such as endogenous substances, metabolites, or co-administered drugs. To assess this, blank matrix samples from multiple sources are analyzed to confirm the absence of any significant interfering peaks at the retention time of norethindrone and this compound. fda.gov

Selectivity is further challenged by analyzing blank matrix samples spiked with structurally similar compounds and potential concomitant medications. najah.edu The acceptance criterion is typically that any interfering peak should be less than 20% of the response at the lower limit of quantitation (LLOQ) for the analyte and less than 5% for the internal standard.

Characterization of Linearity, Sensitivity (Lower and Upper Limits of Quantitation), and Dynamic Range

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. researchgate.net This is determined by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The relationship is typically evaluated using a weighted linear regression model, with a correlation coefficient (r²) of 0.99 or greater being desirable.

The sensitivity of the method is defined by the lower limit of quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov The upper limit of quantitation (ULOQ) is the highest concentration within the linear range. The dynamic range spans from the LLOQ to the ULOQ.

Table 1: Representative Linearity and Sensitivity Data

Parameter Value
Linear Range 50.0 - 25,000 pg/mL researchgate.net
Correlation Coefficient (r²) > 0.99 najah.edu
Lower Limit of Quantitation (LLOQ) 50.0 pg/mL researchgate.net

| Upper Limit of Quantitation (ULOQ) | 25,000 pg/mL researchgate.net |

Evaluation of Intra-day and Inter-day Precision and Accuracy

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean test results to the true value. nih.gov These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).

For bioanalytical methods, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% (20% at the LLOQ). The accuracy, expressed as the percentage of the nominal value, should be within ±15% (±20% at the LLOQ). nih.gov

Table 2: Illustrative Intra-day and Inter-day Precision and Accuracy

QC Level Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low < 15 85 - 115 < 15 85 - 115
Medium < 15 85 - 115 < 15 85 - 115

| High | < 15 | 85 - 115 | < 15 | 85 - 115 |

Recovery Determination and Dilution Integrity Assessment

Recovery is the efficiency of the extraction procedure, determined by comparing the analytical response of an analyte from an extracted sample with the response of a non-extracted standard solution containing the same concentration. Consistent and reproducible recovery of both norethindrone and this compound is essential for the accuracy of the assay. The average recovery for norethindrone has been reported to be 75.7% fda.gov.

Dilution integrity is assessed to ensure that samples with concentrations above the ULOQ can be diluted with a blank matrix and still provide accurate results. fda.gov This is verified by diluting a QC sample with a concentration above the ULOQ into the calibrated range and analyzing it. The resulting concentration, when corrected for the dilution factor, should be within ±15% of the nominal value.

Table 3: Typical Recovery and Dilution Integrity Acceptance Criteria

Parameter Acceptance Criteria
Extraction Recovery Consistent, precise, and reproducible

| Dilution Integrity | Within ±15% of nominal concentration |

Stability Studies of Norethindrone and its Deuterated Internal Standard in Biological Matrices

Assessing the stability of the analyte in the biological matrix under various storage and handling conditions is a critical component of method validation. anapharmbioanalytics.com This ensures that the measured concentration reflects the concentration at the time of sample collection. Stability is evaluated under several conditions:

Freeze-thaw stability: QC samples are subjected to multiple freeze-thaw cycles (e.g., three cycles) to mimic potential temperature fluctuations during sample handling. japsonline.com

Long-term storage stability: The stability of the analyte is determined after storing QC samples at a specified temperature (e.g., -20°C or -80°C) for a period that equals or exceeds the duration of sample storage in a study. For norethindrone, long-term stability has been established for 375 days at -20°C. fda.gov

Processed sample stability: This assesses the stability of the analyte in the processed sample extract, often kept in an autosampler, for the expected duration of an analytical run.

The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Table 4: Representative Stability Data for Norethindrone

Stability Condition Duration Temperature Result
Freeze-Thaw Stability 4 cycles fda.gov -20°C to Room Temp. Stable
Long-Term Storage 375 days fda.gov -20°C fda.gov Stable

| Processed Sample Stability | Up to 179 hours fda.gov | 10°C fda.gov | Stable |

Incurred Sample Reproducibility (ISR) Evaluation

Incurred Sample Reproducibility (ISR) is a critical component of bioanalytical method validation, designed to assess the reliability and reproducibility of a method when applied to samples from dosed subjects in a real-world study setting. windows.nete-b-f.eugmp-compliance.org While pre-study validation relies on quality control (QC) samples prepared by spiking a known amount of the analyte into a blank biological matrix, incurred samples may present unique challenges. windows.net These can include the presence of metabolites that could interfere with the analysis, issues with protein binding, or unexpected matrix effects not present in the clean matrix of QC samples. Therefore, the ISR evaluation serves as a vital in-study validation to ensure that the bioanalytical method is robust and provides dependable data for pharmacokinetic and other clinical assessments. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to the accuracy of the underlying LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for which ISR is being evaluated. This deuterated analog of norethindrone is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added to samples at a known concentration to account for variability during sample preparation and analysis, thereby improving the precision and accuracy of the quantification of the parent compound, norethindrone. qps.com

The standard procedure for an ISR assessment involves reanalyzing a subset of subject samples from a study in a separate analytical run on a different day from the original analysis. e-b-f.eu For clinical studies, regulatory guidelines often recommend reanalyzing up to 10% of the total number of samples. windows.net These samples are typically selected to cover the pharmacokinetic profile, with a focus on points around the maximum concentration (Cmax) and the elimination phase. windows.net

The acceptance criterion for ISR in small molecule bioanalysis, which applies to norethindrone, is well-established. For the assessment to be successful, at least two-thirds (66.7%) of the re-analyzed samples must have results where the percentage difference from the original result is within ±20% of the mean of the two values. windows.netnih.gov

Research Findings and Data

While numerous studies have validated LC-MS/MS methods for norethindrone using deuterated internal standards and have demonstrated excellent precision and accuracy with spiked QC samples, the publication of specific ISR data sets from clinical trials is not common in peer-reviewed literature. qps.comnih.govresearchgate.netijpsonline.com Method validation papers typically focus on pre-study validation parameters. However, the successful application of these methods in thousands of pharmacokinetic samples, as reported in some studies, implies that ISR assessments were conducted and passed regulatory scrutiny. nih.gov

To illustrate the process and presentation of ISR results for a bioanalytical method quantifying norethindrone, the following table represents a typical data set from such an evaluation.

This table contains illustrative data for demonstration purposes and is not derived from a specific published study.

Table 1: Illustrative Incurred Sample Reproducibility (ISR) Data for Norethindrone
Sample ID Initial Concentration (pg/mL) Re-assay Concentration (pg/mL) Mean Concentration (pg/mL) % Difference* Status
SUBJ-01-PK05 850.2 875.5 862.85 2.9% Pass
SUBJ-01-PK08 210.5 225.1 217.80 6.7% Pass
SUBJ-02-PK06 912.8 890.3 901.55 -2.5% Pass
SUBJ-03-PK04 798.4 980.1 889.25 20.4% Fail
SUBJ-03-PK09 155.6 162.3 158.95 4.2% Pass
SUBJ-04-PK05 950.1 901.7 925.90 -5.2% Pass
SUBJ-05-PK07 430.9 405.2 418.05 -6.1% Pass
SUBJ-06-PK06 888.0 812.5 850.25 -8.9% Pass
SUBJ-07-PK10 98.7 105.4 102.05 6.6% Pass

% Difference is calculated as: ((Re-assay Conc. - Initial Conc.) / Mean Conc.) * 100

Research Applications of Norethindrone 2,2,4,6,6,10 D6 in Non Clinical Pharmacokinetic and Metabolic Investigations

Pre-clinical Pharmacokinetic Profiling and Disposition Studies Utilizing Deuterated Norethindrone (B1679910)

Norethindrone-2,2,4,6,6,10-d6 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical behavior is nearly identical to that of norethindrone, ensuring that it mimics the analyte's behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the unlabeled drug.

Application in Animal Model Pharmacokinetic Investigations

The use of isotopically labeled tracers is a cornerstone of pharmacokinetic research in animal models. Studies in species such as rabbits and rats are critical for understanding the behavior of a drug in a living system before it can be considered for human trials. For instance, early pharmacokinetic studies on norethindrone and its derivatives in rabbits utilized radiolabeled compounds to track their absorption and elimination. These studies demonstrated that such compounds are rapidly absorbed and that their elimination from the bloodstream follows a two-phase pattern, with both a fast and a slow phase.

In modern pharmacokinetic studies, this compound is employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to precisely measure the concentration of norethindrone in plasma samples collected over time from animals. This allows for the accurate determination of key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters Determined Using Isotopic Tracers

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax Time at which the Cmax is observed.
AUC Area under the curve – represents the total exposure to a drug over time.
t1/2 Half-life – the time it takes for the drug concentration to be reduced by half.
CL Clearance – the rate at which the drug is removed from the body.

| Vd | Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

The use of a deuterated standard like Norethindrone-d6 is crucial for the reliability of these measurements, which form the basis of our understanding of the drug's behavior in vivo.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) in vitro and in non-human in vivo models

ADME studies are fundamental to drug development, providing insights into how a substance moves through and is processed by an organism. Stable isotope labeling is a powerful technique for these investigations. nih.gov

Absorption: The rate and extent of absorption can be studied by administering unlabeled norethindrone and using Norethindrone-d6 as an internal standard to quantify its concentration in plasma at various time points. Studies in rats have shown that norethindrone absorption from the gastrointestinal tract is a relatively slow process. utah.edu

Distribution: To understand where the drug distributes in the body, tissue samples from animal models can be analyzed. Research in rats has revealed that norethindrone is highly bound to tissue components, with over 92% being bound in the liver, gastrointestinal tract, uterus, and fat. utah.edu The use of a deuterated internal standard ensures accurate quantification in these complex tissue matrices.

Metabolism: The identification and quantification of metabolites are key aspects of ADME. By co-administering labeled and unlabeled drug, or by using the labeled version as a tracer, researchers can more easily identify metabolic products in a technique known as "metabolite profiling."

Excretion: Understanding how a drug and its metabolites are eliminated from the body (e.g., in urine or feces) is critical. While norethindrone itself has been found to have very low renal and biliary excretion in rats, its metabolites are primarily excreted through these routes. utah.edu Norethindrone-d6 can be used to spike samples during these excretion studies to ensure the accurate measurement of the parent drug.

Investigation of Non-Clinical Drug-Drug Interaction Mechanisms and Modulations

Norethindrone is known to have potential interactions with other drugs. drugbank.comdrugs.com Non-clinical studies, often conducted in vitro, are essential for elucidating the biochemical mechanisms behind these interactions. For example, norethindrone has been shown to inhibit hepatic microsomal function, which can affect the metabolism of other drugs. nih.gov

In these in vitro systems, such as human liver microsomes, Norethindrone-d6 can be used as an analytical standard to precisely measure the impact of a co-administered drug on the metabolic rate of norethindrone. Conversely, the effect of norethindrone on the metabolism of another drug can be assessed, with a deuterated version of that other drug often used as its own internal standard. This allows for a clear understanding of whether a drug is an inhibitor, inducer, or substrate of specific metabolic enzymes, such as those in the cytochrome P450 family.

For instance, a study investigating the interaction between an oral contraceptive containing norethindrone and another drug in vitro would use Norethindrone-d6 to accurately quantify changes in norethindrone's concentration, thereby revealing the extent of the metabolic interaction.

Pharmacokinetic Modeling Approaches Leveraging Deuterated Tracers

The data generated from pharmacokinetic studies are used to develop mathematical models that can predict a drug's disposition in the body. These physiological pharmacokinetic (PBPK) models are constructed using various physiological and drug-specific parameters. utah.edu

The accuracy of these models is highly dependent on the quality of the input data. The use of deuterated tracers like Norethindrone-d6 provides highly accurate concentration-time data, which is essential for building and validating robust PBPK models. nih.gov These models can then be used to simulate drug behavior under various conditions and in different populations, reducing the need for extensive animal testing. A PBPK model for norethindrone in rats, for example, has been successfully used to predict drug distribution following various routes of administration. utah.edu

Elucidation of Norethindrone Metabolic Pathways Using Isotopic Tracing

Understanding how a drug is metabolized is crucial for predicting its efficacy and potential for drug-drug interactions. Isotopic tracing is a definitive method for mapping these metabolic pathways. researchgate.netresearchgate.net When a deuterated compound like this compound is introduced into a biological system, the deuterium (B1214612) atoms act as a "tag," allowing researchers to follow the molecule as it is transformed into various metabolites.

In Vitro Metabolic Stability Studies (e.g., hepatic microsomes, S9 fractions, isolated hepatocytes)

In vitro metabolic stability assays are a primary tool in early drug discovery to predict how quickly a drug will be cleared by the liver. researchgate.netwuxiapptec.com These assays involve incubating the drug with liver fractions that contain metabolic enzymes.

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s. Studies using isotopically labeled norethindrone in rat liver microsomes have been instrumental in understanding its metabolic activation. nih.gov Research has shown that norethindrone is metabolically activated by cytochrome P-450, leading to the formation of a reactive intermediate, proposed to be norethindrone-4,5-epoxide, which can then bind to microsomal proteins. nih.gov

S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolism.

Isolated Hepatocytes: These are whole liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors. researchgate.net

In a typical metabolic stability assay, this compound would be used as the internal standard for the LC-MS analysis to measure the disappearance of the unlabeled norethindrone over time. The rate of disappearance provides a measure of the drug's intrinsic clearance.

Table 2: Example Data from an In Vitro Metabolic Stability Assay

Time (minutes) Percent of Parent Compound Remaining
0 100%
5 85%
15 60%
30 35%

This data allows for the calculation of the in vitro half-life, which helps in predicting the in vivo clearance of the drug. The precision afforded by the use of a deuterated internal standard is paramount for the accuracy of these predictions.

Identification and Structural Elucidation of Metabolites through Deuterium Labeling

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism studies. This compound serves as a critical tool in the identification and structural characterization of norethindrone's metabolites. In a typical drug metabolism study, a biological system (e.g., liver microsomes, hepatocytes) is incubated with the unlabeled drug. When the resulting sample is analyzed by mass spectrometry, metabolites are identified by their characteristic mass shifts from the parent compound.

The role of Norethindrone-d6 in this process is to serve as an internal standard. caymanchem.com By adding a known quantity of Norethindrone-d6 to the experimental sample, it provides a precise reference point for both retention time and mass. When analyzing complex biological matrices, this allows for the confident identification and accurate quantification of the unlabeled parent drug and its metabolites. The mass difference between the unlabeled metabolite and the deuterated standard helps to confirm the metabolic transformation that has occurred.

Table 1: Conceptual Use of Norethindrone-d6 in Metabolite Identification via LC-MS

CompoundChemical FormulaMonoisotopic Mass (Da)Expected Observation in Mass SpectrometryRole in Analysis
NorethindroneC₂₀H₂₆O₂298.19Parent drug peakAnalyte
This compound C₂₀H₂₀D₆O₂304.23Internal standard peak, +6 mass units from parentQuantitation and Retention Time Lock
Hydroxylated MetaboliteC₂₀H₂₆O₃314.19Metabolite peak, +16 mass units from parentIdentified Metabolite
Dihydro MetaboliteC₂₀H₂₈O₂300.21Metabolite peak, +2 mass units from parentIdentified Metabolite

This table is illustrative of the principles of using a deuterated standard in metabolite identification.

Investigation of Cytochrome P450 (CYP) and Other Enzyme Involvement in Norethindrone Metabolism

Understanding which enzymes are responsible for a drug's metabolism is fundamental to predicting drug-drug interactions. Research has identified several cytochrome P450 (CYP) enzymes as key players in the biotransformation of norethindrone. In vitro studies using human liver microsomes have shown that the further metabolism of norethindrone, specifically its hydroxylation, is predominantly catalyzed by CYP3A4 . nih.gov

Evidence for CYP3A4's role comes from several experimental approaches:

Chemical Inhibition : The metabolism of norethindrone was strongly inhibited by ketoconazole, a potent and selective inhibitor of CYP3A4. nih.gov

Immunoinhibition : Antibodies raised against CYP3A4 reduced the hydroxylation of norethindrone by 96%. nih.gov

Recombinant Enzymes : Experiments using individually expressed recombinant human CYP enzymes confirmed that rCYP3A4 was primarily responsible for norethindrone hydroxylation. nih.gov

While CYP3A4 is key for norethindrone's subsequent metabolism, other enzymes like CYP2C9 and CYP2C19 are involved in its formation from its prodrug, lynestrenol (B534155). nih.gov The co-administration of atorvastatin, which is metabolized by CYP3A4, has been shown to increase the area under the curve (AUC) for norethindrone, further supporting the significant role of this enzyme in its clearance. medex.com.bd In such studies, Norethindrone-d6 is essential for the accurate quantification of norethindrone levels when assessing the impact of CYP inhibitors or inducers. caymanchem.commedchemexpress.com

Table 2: Key Cytochrome P450 Enzymes in Norethindrone Metabolism

EnzymeRoleEvidenceCitation
CYP3A4 Catalyzes the hydroxylation (metabolism) of norethindrone.Potent inhibition by ketoconazole; significant immunoinhibition; activity with recombinant CYP3A4. nih.gov
CYP2C9 Involved in the conversion of the prodrug lynestrenol to norethindrone.Inhibition by sulphaphenazole; correlation with tolbutamide (B1681337) hydroxylation. nih.gov
CYP2C19 Involved in the conversion of the prodrug lynestrenol to norethindrone.Significant correlation with hydroxylation activity. nih.gov

Biochemical and Mechanistic Research Employing Labeled Analogs

Quantitative Assessment in Receptor Binding Assays (if applicable to this compound as a ligand)

Norethindrone exerts its biological effects primarily by binding to and activating the progesterone (B1679170) receptor (PGR). genecards.orgmedcraveebooks.com It also possesses a notable binding affinity for the androgen receptor (AR). medcraveebooks.com Receptor binding assays are experiments designed to measure the affinity of a ligand (like norethindrone) for its receptor.

In these assays, this compound is not typically used as the primary test ligand but rather as an internal standard for the highly precise quantification of the unlabeled norethindrone. caymanchem.commedchemexpress.com In a competitive binding assay, various concentrations of unlabeled norethindrone would be used to displace a radiolabeled ligand from the receptor. After the experiment, the amount of unlabeled norethindrone remaining in the solution or bound to the receptor can be precisely measured using LC-MS/MS. The addition of a known amount of Norethindrone-d6 to each sample before LC-MS analysis corrects for any sample loss during preparation and variability in instrument response, ensuring highly accurate and reproducible quantification of binding affinity (e.g., Ki or IC50 values).

Table 3: Receptor Targets of Norethindrone and the Role of its Deuterated Analog

Receptor TargetReceptor ClassRole of NorethindroneRole of Norethindrone-d6 in AssaysCitation
Progesterone Receptor (PGR) Nuclear Steroid ReceptorAgonistInternal standard for quantitative analysis. genecards.orgmedcraveebooks.com
Androgen Receptor (AR) Nuclear Steroid ReceptorAgonistInternal standard for quantitative analysis. medcraveebooks.com

Elucidation of Biological Transport Mechanisms Utilizing Labeled Analogs

Studying such transport mechanisms requires precise measurement of the drug's concentration inside and outside the cells over time. This compound is an ideal tool for these studies. Researchers can use cell lines that express specific transporters (e.g., P-gp) and incubate them with unlabeled norethindrone. By adding Norethindrone-d6 as an internal standard during sample workup, they can use LC-MS/MS to accurately quantify the amount of norethindrone that has been transported into or out of the cells. This allows for the detailed characterization of transport kinetics, including the rate of transport and the effects of specific transporter inhibitors, thereby elucidating the role of these transporters in norethindrone's biological activity.

Role of Norethindrone 2,2,4,6,6,10 D6 As a High Purity Reference Standard in Analytical Chemistry

Establishment and Characterization of Certified Reference Materials (CRMs)

The reliability of any quantitative analysis hinges on the quality of the reference standards used. For Norethindrone-2,2,4,6,6,10-d6 to be effectively used as a reference standard, it must be produced and characterized as a Certified Reference Material (CRM). This process is governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.comansi.orgiteh.ai

The establishment of this compound as a CRM involves a comprehensive characterization to confirm its identity, purity, and stability. nata.com.au The production process must ensure high chemical and isotopic purity. For instance, suppliers often specify a chemical purity of over 99% and an isotopic enrichment of greater than 98 atom % D. esschemco.com

The characterization process for a CRM like this compound typically includes:

Identity Confirmation: Techniques such as Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS) are used to confirm that the molecular structure corresponds to this compound. The Certificate of Analysis will confirm that the spectral data conforms to the expected structure. cleanchemlab.com

Purity Assessment: Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are employed to determine chemical purity by detecting and quantifying any impurities. esschemco.com

Isotopic Enrichment: Mass spectrometry is used to confirm the degree of deuterium (B1214612) incorporation and to ensure the absence of significant amounts of the unlabeled norethindrone (B1679910).

Stability and Homogeneity Testing: Studies are conducted to ensure the material is stable under specified storage conditions and that the property values are uniform throughout the batch. pjlabs.com

By adhering to ISO 17034, producers of this compound provide assurance to analytical laboratories that the CRM is accurate, traceable, and fit for its intended purpose as a high-purity reference standard. aroscientific.comansi.org

Below is a table summarizing the typical specifications for this compound as a reference material.

PropertySpecificationAnalytical Techniques Used
Chemical Name (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6NMR, Mass Spectrometry
Molecular Formula C₂₀H₂₀D₆O₂Elemental Analysis, Mass Spectrometry
Molecular Weight ~304.5 g/mol Mass Spectrometry
Chemical Purity Typically >99%HPLC
Isotopic Purity Typically >98 atom % DMass Spectrometry
Appearance Off-white to white solidVisual Inspection

Applications in Quality Control and Quality Assurance for Analytical Methods

In the realm of pharmaceutical analysis and clinical chemistry, Quality Control (QC) and Quality Assurance (QA) are paramount to ensure the reliability and validity of test results. This compound is a cornerstone in the QC and QA of analytical methods designed to quantify norethindrone, particularly in bioanalytical methods using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). silae.itnih.gov

As a stable isotope-labeled internal standard (SIL-IS), this compound is added to samples at a known concentration at the beginning of the analytical process. Because it is chemically almost identical to the analyte (norethindrone), it experiences similar variations during sample preparation, extraction, and analysis. This co-behavior allows it to compensate for:

Variability in Sample Extraction: Losses during sample preparation steps like liquid-liquid extraction or solid-phase extraction are corrected for. silae.it

Matrix Effects: In complex biological matrices such as plasma, other endogenous or exogenous compounds can suppress or enhance the ionization of the analyte in the mass spectrometer. As the SIL-IS is similarly affected, its response can be used to normalize the analyte's response, thereby improving accuracy. silae.it

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance are accounted for.

The use of this compound is integral to the validation of these analytical methods according to regulatory guidelines. Method validation ensures that the analytical procedure is accurate, precise, and reproducible. ijpsonline.comijbpas.com Key validation parameters where this compound plays a crucial role include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically evaluated by analyzing Quality Control (QC) samples at low, medium, and high concentrations over several runs.

The following tables present typical validation data from an LC-MS/MS method for the quantification of norethindrone in human plasma using a deuterated internal standard.

Table 1: Linearity of Norethindrone Quantification

Concentration Range (pg/mL)Correlation Coefficient (r²)
50.0 - 25,000> 0.99

Data derived from a representative UPLC/MS/MS method. nih.gov

Table 2: Inter-run Accuracy and Precision of Norethindrone Quantification

QC LevelConcentration (pg/mL)Accuracy (%)Precision (%CV)
LLOQ 50.099.2< 8.1
Low 150108.4< 8.1
Mid 1,250103.5< 8.1
High 20,000102.3< 8.1

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation. Data derived from a representative UPLC/MS/MS method. nih.gov

Inter-laboratory Harmonization and Method Standardization Initiatives

Achieving consistent and comparable results across different laboratories is a significant challenge in analytical science. Inter-laboratory harmonization is crucial for clinical diagnostics, therapeutic drug monitoring, and regulatory submissions. High-purity CRMs like this compound are fundamental to these harmonization efforts. isotope.com

Proficiency Testing (PT) or External Quality Assessment (EQA) schemes are primary tools for promoting inter-laboratory agreement. lgcstandards.comgovtlab.gov.hkacutecaretesting.org In a typical PT scheme:

A PT provider, accredited to standards like ISO/IEC 17043, prepares and distributes identical, blind samples to multiple participating laboratories.

For quantitative schemes, these samples are fortified with a known amount of the analyte, determined using a high-order reference method and traceable CRMs, such as this compound.

Each laboratory analyzes the samples using their own routine methods.

The results are submitted to the provider, who evaluates each laboratory's performance against the assigned value.

The use of a well-characterized, high-purity CRM for the preparation of PT materials is essential for an accurate assessment of laboratory performance. eurachem.org By participating in such schemes, laboratories can:

Objectively assess the accuracy and reliability of their measurement procedures.

Identify potential systematic errors or biases in their methods.

Demonstrate their competence to accreditation bodies (e.g., those operating under ISO/IEC 17025) and regulatory agencies. lgcstandards.com

Q & A

Basic Research Questions

Q. How can researchers confirm the deuteration sites and isotopic purity of Norethindrone-2,2,4,6,6,10-d6 in synthetic batches?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H NMR) to verify deuterium incorporation at positions 2, 4, 6, and 10. Mass spectrometry (MS) with high-resolution accuracy can quantify isotopic enrichment (≥98 atom% D) and detect impurities . For chromatographic purity, follow USP protocols using acetonitrile-water mobile phases (55:45) and compare retention times against non-deuterated standards .

Q. What safety protocols are critical when handling Norethindrone-d6 in laboratory settings?

  • Methodological Answer : Adopt OSHA HCS guidelines:

  • Use fume hoods and personal protective equipment (PPE) due to its classification as a suspected carcinogen (H351) and reproductive toxin (H360) .
  • Avoid aqueous release; collect waste in sealed containers labeled for hazardous disposal (H410) .
  • Monitor workplace air concentrations to comply with California Proposition 65 carcinogen limits .

Q. How should deuterated Norethindrone be stored to maintain stability in long-term pharmacokinetic studies?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers. For solutions, use water-dehydrated alcohol (1:1) diluent and replace monthly to prevent deuterium exchange or degradation . Validate stability via HPLC-UV at 240 nm every 3 months .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in genotoxicity data for Norethindrone-d6 at therapeutic vs. supraphysiological doses?

  • Methodological Answer :

  • Dose-Response Design : Compare low-dose (2–10 µg/mL, mimicking serum levels) and high-dose (50–100 µg/mL) treatments in p53-reporter assays and γ-H2AX phosphorylation assays to differentiate artifact-driven vs. biologically relevant DNA damage .
  • Control for Artifacts : Precipitate-free formulations (using solvent hexane/chloroform extractions) and confirm apoptosis-independent effects via caspase-3/7 activity assays .
  • Cross-Validate : Use neutral comet assays for double-strand breaks (DSBs) and contrast with γ-H2AX results to assess assay sensitivity thresholds .

Q. How do deuterium isotope effects (DIEs) influence the metabolic half-life and receptor binding affinity of Norethindrone-d6 compared to its non-deuterated form?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and quantify deuterium retention via LC-MS/MS. Compare t1/2t_{1/2} and CYP3A4-mediated oxidation rates .
  • Receptor Binding Assays : Perform competitive binding studies using progesterone receptor (PR)-enriched cell lines. Calculate KdK_d shifts using radiolabeled 3^3H-Norethindrone to detect DIEs at steroid-binding domains .

Q. What analytical workflows are recommended to distinguish Norethindrone-d6 from its structural analogs (e.g., Norgestrel-d6) in complex biological matrices?

  • Methodological Answer :

  • Chromatographic Separation : Optimize UPLC conditions with C18 columns (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradients. Achieve baseline resolution for analogs with ∆tR > 0.5 min .
  • HRMS Detection : Use Q-TOF MS with positive ESI and monitor exact masses (e.g., Norethindrone-d6: 304.42 Da; Norgestrel-d6: 310.45 Da) with <3 ppm mass error .

Data Analysis & Reproducibility

Q. How can researchers mitigate batch-to-batch variability in deuterated Norethindrone during preclinical trials?

  • Methodological Answer :

  • Quality Control (QC) : Implement USP dissolution testing (Apparatus II, 50 rpm, 900 mL pH 6.8 buffer) to ensure ≥85% release within 30 minutes .
  • Statistical Modeling : Apply multivariate analysis (PCA) to raw NMR/MS data from multiple batches to identify outlier spectra and refine synthesis protocols .

Q. What statistical frameworks are suitable for analyzing non-linear pharmacokinetics of Norethindrone-d6 in rodent models?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC and CmaxC_{max} estimation, supplemented by physiologically based pharmacokinetic (PBPK) modeling to account for deuterium-induced changes in volume of distribution (VdV_d) . Validate with bootstrap resampling (n=1000 iterations) to quantify confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.